Casein Kinase II Inhibitor IV Hydrochloride
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Overview
Description
Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive inhibitor of casein kinase II, an enzyme involved in various cellular processes such as cell cycle regulation, apoptosis, and DNA repair . This compound is also known for its ability to induce differentiation in human epidermal keratinocytes .
Preparation Methods
The synthesis of Casein Kinase II Inhibitor IV Hydrochloride involves several steps, including the preparation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions.
Hydrochloride formation:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Casein Kinase II Inhibitor IV Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Casein Kinase II Inhibitor IV Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of casein kinase II in various chemical reactions and pathways.
Biology: Employed in research to understand the differentiation of human epidermal keratinocytes and other cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase II.
Mechanism of Action
The mechanism of action of Casein Kinase II Inhibitor IV Hydrochloride involves the inhibition of casein kinase II by competing with ATP for binding to the enzyme’s active site . This inhibition disrupts the phosphorylation of various substrates, leading to alterations in cellular processes such as cell cycle regulation, apoptosis, and DNA repair . The compound also induces differentiation in human epidermal keratinocytes by upregulating early differentiation marker genes .
Comparison with Similar Compounds
Casein Kinase II Inhibitor IV Hydrochloride is unique in its high potency and specificity for casein kinase II. Similar compounds include:
Casein Kinase II Inhibitor I: Another potent inhibitor of casein kinase II but with different structural features.
Casein Kinase II Inhibitor II: Known for its ability to inhibit casein kinase II but with lower potency compared to this compound.
Casein Kinase II Inhibitor III: Similar in function but with distinct chemical properties and lower specificity.
These compounds share the common feature of inhibiting casein kinase II but differ in their potency, specificity, and chemical structure, making this compound a unique and valuable tool in scientific research.
Properties
Molecular Formula |
C24H24ClN5O3 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C24H23N5O3.ClH/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25;/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28);1H |
InChI Key |
VKJYVHSKTVGINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N.Cl |
Origin of Product |
United States |
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